molecular formula C4H10O2S2 B142953 Dithiothreitol CAS No. 3483-12-3

Dithiothreitol

Cat. No. B142953
CAS RN: 3483-12-3
M. Wt: 154.3 g/mol
InChI Key: VHJLVAABSRFDPM-IMJSIDKUSA-N
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Description

Dithiothreitol (DTT) is a reducing agent commonly used in biochemistry and molecular biology applications. It has the ability to reduce disulfide bonds in proteins, thereby denaturing them and allowing for the study of protein structures and functions. DTT has been shown to have various effects on biological systems, such as blocking the transport of newly synthesized immunoglobulin molecules in the endoplasmic reticulum (ER) and Golgi apparatus , and reducing essential disulfide bonds in angiotensin II receptors .

Synthesis Analysis

DTT can participate in reactions that involve the transfer of acetyl groups from acyl coenzyme A to form O-acetyl dithiothreitol, as demonstrated in studies with isolated spinach chloroplasts . This process is nonenzymatic and exhibits a marked pH dependence, being most active around pH 9 .

Molecular Structure Analysis

The molecular structure of DTT allows it to form two S-head-Au covalent bonds per molecule when self-assembled on Au(111) surfaces, as indicated by X-ray photoelectron spectroscopy and electrochemical data . This property is utilized in the formation of phospholipid bilayer domains for biological applications .

Chemical Reactions Analysis

DTT is involved in various chemical reactions, such as the reduction of carbohydrate azides to amines or acetamides in aqueous acetonitrile , and the competitive inhibition of L-fucose isomerase activity . It also plays a role in the iron-catalyzed oxidation process, which is a biphasic reaction involving the formation of hydrogen peroxide and free radicals .

Physical and Chemical Properties Analysis

DTT exhibits properties that influence biological systems, such as altering blood pressure and vascular reactivity in rats . It can also correct cystine storage in cultured cystinotic fibroblasts and has been used in clinical settings to reduce cystine storage in patients . Additionally, DTT-capped fluorescent gold nanoclusters have been developed as an efficient probe for the detection of copper(II) ions in aqueous solutions .

Scientific Research Applications

  • Cellular Biochemistry and Physiology : DTT influences basal glucose oxidation and hormone-induced lipolysis in isolated rat adipocytes. It interacts with insulin receptors, affecting their affinity and signaling activities (Goko et al., 1981).

  • Reproductive Biology : DTT can impact seminal viscosity and sperm motility, which are critical factors in fertility research. It has shown potential in improving the quality of human semen without significantly altering sperm morphology (Gonzalez-Estrella et al., 1994).

  • Gastrointestinal Research : DTT's effects on the mucosal electrical behavior in rat distal colon have been studied, suggesting that it influences epithelial electrical properties. This has implications for its use as a mucolytic in gastrointestinal electrophysiological studies (Saraví et al., 2001).

  • Hematology and Immunology : Research has explored DTT's applications in clinical-laboratory settings, particularly in protecting sulfhydryl groups from oxidation and reducing disulfide bonds in proteins. Its roles in cellular mechanisms and potential therapeutic applications have been noted (Lopes de Almeida & Saldanha, 2010).

  • Toxicology and Pharmacology : The antioxidative properties of DTT and its derivatives, such as dithiothreitol tetraacetate, have been evaluated in contexts like protection against liver necrosis induced by toxic agents (Mecca et al., 2005).

  • Neuroscience and Neuropharmacology : DTT has been shown to modulate glutamate N-methyl-D-aspartate (NMDA) receptors, which play a role in thermoregulation. It induces hypothermia in rats, implicating NMDA receptors in thermoregulatory processes (Canini et al., 2001).

  • Cell Biology and Molecular Medicine : Studies have investigated the effects of DTT on cell surface antigen expression, highlighting its influence on the expression of various cellular markers, which is crucial in immunological studies (Qiu & Tan, 1999).

  • Environmental Science : DTT's role in assessing the oxidative potential of particulate matter has been studied, with findings indicating that transition metals significantly contribute to DTT consumption in ambient particles, impacting air quality and public health (Charrier & Anastasio, 2012).

Safety And Hazards

DTT is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

Future Directions

Thiol–disulfide interchange and thiol oxidation reactions are constantly occurring in cellular systems. It is now widely appreciated that the dynamics of these reactions are governed via kinetic rather than thermodynamic forces . Future research directions may focus on the kinetics and mechanisms of thiol–disulfide substitution and redox reactions .

properties

IUPAC Name

(2S,3S)-1,4-bis(sulfanyl)butane-2,3-diol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VHJLVAABSRFDPM-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CS)O)O)S
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C([C@H]([C@@H](CS)O)O)S
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Molecular Formula

C4H10O2S2
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DSSTOX Substance ID

DTXSID5041017
Record name Dithiothreitol
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Molecular Weight

154.3 g/mol
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Physical Description

Slightly hygroscopic solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White powder with an unpleasant odor; [Alfa Aesar MSDS]
Record name 1,4-Dithiothreitol
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Boiling Point

BP: 115-116 °C at 1 mm Hg, Can be sublimed at 37 °C and 0.005 mm pressure. BP: 125-130 at 2 mm Hg
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Solubility

Freely soluble in water, Freely soluble in ethanol, acetone, ethyl acetate, chloroform, ether
Record name 1,4-Dithiothreitol
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Impurities

Oxidized form: <2.5% (absorbance at 283nm)
Record name 1,4-Dithiothreitol
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Product Name

(2S,3S)-1,4-Dimercaptobutane-2,3-diol

Color/Form

Needles from ether, Solid

CAS RN

3483-12-3, 16096-97-2, 27565-41-9
Record name Dithiothreitol
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Record name L-Dithiothreitol
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Record name 2,3-Butanediol, 1,4-dimercapto-, (2R,3R)-rel-
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Melting Point

42-43 °C
Record name 1,4-Dithiothreitol
Source Hazardous Substances Data Bank (HSDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
355,000
Citations
WW Cleland - Biochemistry, 1964 - ACS Publications
Because of its low redox potential (—0.33 volts at pH 7), dithiothreitol (and its isomer, dithio-erythritol) is capable of maintaining monothiols completely in the reducedstate and of …
Number of citations: 688 pubs.acs.org
A Krȩżel, W Leśniak, M Jeżowska-Bojczuk… - Journal of inorganic …, 2001 - Elsevier
d,l-Dithiothreitol (DTT), known also as Cleland reagent, is a thiol group protectant, used commonly in peptide and protein chemistry. Therefore, it is often added at high concentrations in …
Number of citations: 214 www.sciencedirect.com
A Holmgren - Journal of Biological Chemistry, 1979 - Elsevier
… 0.130 mM insulin and 1.0 mM dithiothreitol at pH 7 around 20… of thioredoxin-S2 by dithiothreitol showed a second order … or linear model disulfides and dithiothreitol. It is consistent with a …
Number of citations: 091 www.sciencedirect.com
NW Cornell, KE Crivaro - Analytical biochemistry, 1972 - Elsevier
… and dithiothreitol. The latter was introduced as a sulfhydryl reagent in 1964 (2), and has subsequently become widely used. Our results, however, indicate that dithiothreitol should not …
Number of citations: 116 www.sciencedirect.com
HY Yamamoto, L Kamite - Biochimica et Biophysica Acta (BBA) …, 1972 - Elsevier
… Titration of de-epoxidase activity with dithiothreitol resulted in complete inhibition at about 5/,moles dithiothreitol per mg chlorophyll. Removal of dithiothreitol restored de-epoxidase …
Number of citations: 254 www.sciencedirect.com
S Fjelstrup, MB Andersen, J Thomsen, J Wang… - Sensors, 2017 - mdpi.com
With the novel possibilities for detecting molecules of interest with extreme sensitivity also comes the risk of encountering hitherto negligible sources of error. In life science, such …
Number of citations: 24 www.mdpi.com
S Gurunathan, JW Han, AA Dayem… - Journal of industrial and …, 2013 - Elsevier
A green and simple approach is described for the large scale synthesis of reduced graphene oxide (rGO). The transition of graphene oxide (GO) into graphene was confirmed using …
Number of citations: 145 www.sciencedirect.com
L Drago, V Signori, E De Vecchi… - Journal of …, 2013 - Wiley Online Library
… This study evaluated the use of DL–dithiothreitol (DTT), a sulfhydryl compound (empirical formula C 4 H 10 O 2 S 2 , MW 154.2) which is routinely used in clinical microbiology for …
Number of citations: 90 onlinelibrary.wiley.com
H Jiang, CMS Ahmed, A Canchola, JY Chen, YH Lin - Atmosphere, 2019 - mdpi.com
Oxidative potential (OP) has been proposed as a useful descriptor for the ability of particulate matter (PM) to generate reactive oxygen species (ROS) and consequently induce oxidative …
Number of citations: 62 www.mdpi.com
M Nagai, A Yoshida, N Sato - IUBMB Life, 1998 - Wiley Online Library
The effects of bovine serum albumin, dithiothreitol, and glycerol on PCR were studied. PCR under standard conditions failed the amplification of an enterohemorrhagic E. coli DNA …
Number of citations: 142 iubmb.onlinelibrary.wiley.com

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